Aluminum chlorhydrex

Description

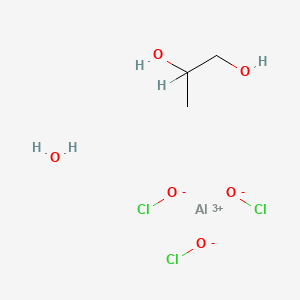

Structure

2D Structure

Properties

IUPAC Name |

aluminum;propane-1,2-diol;trihypochlorite;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2.Al.3ClO.H2O/c1-3(5)2-4;;3*1-2;/h3-5H,2H2,1H3;;;;;1H2/q;+3;3*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZZLAMCXFHTTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O.O.[O-]Cl.[O-]Cl.[O-]Cl.[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10AlCl3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53026-85-0, 68953-68-4 | |

| Record name | Aluminum chlorohydrex [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053026850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, chloro propylene glycol complexes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068953684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum Chlorohydrex | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, chloro propylene glycol complexes | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium, chloro hydroxy propylene glycol complexes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Mechanistic Insights into Aluminum Chlorhydrex Formation

Chemical Synthesis Methodologies

Chemical synthesis routes for aluminum chlorhydrex and its polymeric forms, such as Polyaluminum Chloride (PAC), primarily involve the reaction of aluminum-containing precursors with hydrochloric acid, often followed by controlled neutralization or polymerization steps.

The most common industrial method for producing aluminum chlorohydrate (ACH), a key component of this compound, involves the reaction of aluminum hydroxide (B78521) (Al(OH)₃) with hydrochloric acid (HCl) antenchem.comcapes.gov.brcamachem.com. This approach is favored over using metallic aluminum, which can produce hazardous hydrogen gas during reaction with HCl antenchem.comcapes.gov.br. The fundamental reaction can be represented as:

2Al(OH)₃ + (6-n)HCl → Al₂(OH)nCl(6-n) + (6-n)H₂O

Other aluminum-containing raw materials, including aluminum metal, alumina (B75360) trihydrate, aluminum chloride, and aluminum sulfate (B86663), can also serve as precursors antenchem.comcapes.gov.br. Advanced methods incorporate catalysts, such as phosphorus-containing or aluminum-containing compounds, to enhance the reaction efficiency and product quality. For instance, a one-step synthesis can involve reacting aluminum hydroxide with hydrochloric acid under steam pressure (1-8.0 kgf/cm²) at temperatures between 90-180°C in the presence of catalysts researchgate.net.

Alternative pathways include the reaction of aluminum alkoxides, such as aluminum methoxide (B1231860), with dilute hydrochloric acid (2-30% HCl) at reflux temperatures techmation.com. Furthermore, PAC can be synthesized from less conventional sources like bauxite (B576324) or bauxitic clay powder reacted with hydrochloric acid and calcium aluminate, followed by treatment with calcium carbonate google.com. The utilization of waste materials, such as aluminum foil, in a process involving hydrolysis with HCl and subsequent neutralization with NaOH, also offers a sustainable route to PAC production mdpi.com.

pH and Basicity: The pH, or more specifically the hydroxyl-to-aluminum (OH/Al) molar ratio (often referred to as basicity), is a critical factor. For the formation of highly polymerized species like the Al₁₃ Keggin ion (often denoted as Alb), which is considered highly effective in coagulation, specific OH/Al ratios are targeted. For example, an OH/Al ratio of approximately 2.25 is used in the synthesis of ε-Al₁₃ Keggin selenate (B1209512) and sulfate clusters pnas.org. In water treatment applications, the optimal pH for PAC dosing is typically between 3.5 and 5.0 antenchem.comwaterpurifyingchemicals.commade-in-china.com, though broader optimal ranges of 5.0-8.0 or 5.5-7.0 are also noted depending on the water quality waterpurifyingchemicals.comresearchgate.net. The basicity of PAC products can range significantly, with some formulations achieving 70-85% waterpurifyingchemicals.com.

Temperature: Synthesis temperatures vary widely depending on the method. Mechanochemical syntheses can occur at room temperature rsc.org, while acid-base reactions might involve temperatures from 90°C to 180°C researchgate.net or 95-110°C google.com. Hydrothermal synthesis of aluminum oxyhydroxides from aluminum chloride hexahydrate typically occurs at elevated temperatures between 443-503 K (approximately 170-230°C) and pressures of 1.6-2.3 MPa icsoba.org.

Reactant Ratios and Concentrations: The molar ratio of reactants, such as the concentration of HCl relative to the aluminum source, influences the final product. For instance, the concentration of HCl used can range from 2-30% in some alkoxide-based syntheses techmation.com, while specific molar ratios of aluminum hydroxide to hydrolysis solution (0.1 to 2.8) are employed for crystallization of Al₁₃ species google.com.

Mixing and Addition Rates: Parameters such as the rate of base addition, the size of base droplets, and the intensity of mixing significantly impact the formation of higher polymeric aluminum species (Alb) waterpurifyingchemicals.comwatertreatmentagent.com. Slow base addition and fine dispersion, often achieved using specialized reactors like membrane reactors, promote the formation of more stable and effective polymers waterpurifyingchemicals.comwatertreatmentagent.com. Aging of the reaction mixture also plays a role in the final speciation and stability of the product waterpurifyingchemicals.comwatertreatmentagent.com.

Hydrothermal Synthesis Routes for Aluminum Oxyhydroxides from this compound Precursors

Hydrothermal synthesis offers a pathway to convert this compound precursors into various aluminum oxyhydroxides, such as boehmite (γ-AlOOH). This method typically involves heating aqueous solutions of aluminum salts under autogenous pressure. For example, the hydrothermal hydrolysis of aluminum chloride hexahydrate (AlCl₃·6H₂O), often in the presence of urea (B33335) as an additive, yields highly dispersed gamma-aluminum oxyhydroxide (boehmite) icsoba.org. These reactions are usually conducted in batch autoclaves at temperatures ranging from 443 to 503 K (approximately 170-230°C) and pressures between 1.6 and 2.3 MPa icsoba.org. Variations in temperature, pressure, and residence time allow for control over the morphology and particle size of the resulting aluminum oxyhydroxides icsoba.org.

Self-hydrolysis of aluminum chloride hexahydrate in a solid phase, coupled with the removal of HCl, can also lead to the formation of bayerite and aluminum oxychlorides icsoba.org. Additionally, aluminum oxyhydroxide nanoparticles and microparticles can be synthesized by reacting aluminum chloride with sodium hydroxide nih.gov. These hydrothermal methods are pivotal in producing advanced ceramic precursors and materials with controlled nanostructures.

Mechanochemical Synthesis of this compound Composites

Mechanochemistry, employing methods like ball milling, provides a solvent-free or low-solvent approach to synthesize and modify aluminum-based materials. This technique has been utilized to create composite materials and alter the structure of aluminum compounds. For instance, the synthesis of alane (AlH₃) has been achieved by milling lithium aluminum hydride (LiAlH₄) with aluminum chloride (AlCl₃) under pressure at room temperature rsc.org.

Polymeric aluminum chloride (PAC) can be combined with silica (B1680970) gel through mechanical grinding to form stable PAC-silica gel composite catalysts. In this process, PAC and silica gel are reconstituted in situ during milling, creating an Al-O-Si active center that enhances catalytic performance nih.govresearchgate.netacs.org. This mechanochemical approach serves both to assemble the composite and drive the catalytic reaction, offering a green and efficient synthetic pathway nih.govresearchgate.netacs.org. Furthermore, mesoporous alumina (γ-Al₂O₃) can be synthesized using mechanochemical nonhydrolytic sol-gel strategies involving the ball milling of aluminum isopropoxide with soft templates nih.gov. Aluminum hydroxide itself can also be prepared via mechanochemical synthesis by grinding aluminum chloride hexahydrate with sodium hydrogen carbonate researchgate.net.

Purification and Crystallization Techniques for this compound Materials

Ensuring the purity and controlled crystalline form of this compound products is essential for their performance. Purification methods for polyaluminum chloride solutions typically focus on removing impurities such as heavy metal ions (e.g., Fe³⁺, Fe²⁺) and residual organic matter google.com. Techniques employed include chemical precipitation, reduction, ion exchange, adsorption, electrolysis, and microelectrolysis google.com.

One purification strategy involves treating a standard PAC solution with reduced aluminum materials, like aluminum scraps, under heating. This process utilizes galvanic cell reactions to oxidize impurities, followed by filtration to yield a high-purity, transparent, and colorless PAC product google.com. For specific crystalline forms, such as high Al₁₃ polyaluminum chloride crystals, purification involves filtration, followed by crystallization through freezing or evaporation, solid-liquid separation, and drying google.com.

It is important to note that PAC solutions can be prone to crystallization during storage, necessitating proper handling and periodic cleaning of storage tanks and pipelines to prevent blockages techmation.comindufarm.com. Crystallization can occur at temperatures below -12°C indufarm.com.

Compound List

this compound

Polyaluminum Chloride (PAC)

Aluminum Hydroxide

Hydrochloric Acid

Aluminum Chloride Hexahydrate

Aluminum Oxyhydroxide

Boehmite (γ-AlOOH)

Bayerite

Alane (AlH₃)

Lithium Aluminum Hydride (LiAlH₄)

Aluminum Isopropoxide

Silica Gel

Aluminum Sulfate

Aluminum Oxide

Alumina Trihydrate

Aluminum Metal

Aluminum Chloride

Phosphorus-containing compounds

Aluminum-containing compounds

Urea

Sodium Hydroxide

Calcium Carbonate

Calcium Aluminate

Bauxite

Bauxitic Clay Powder

Sodium Hydrogen Carbonate

Iron(III) Chloride

Iron(II) Chloride

Naphthalene disulfonate (NDS)

Gallium-substituted polyaluminum nanoclusters

Aluminum oxyphosphate

Aluminum methoxide

Sodium aluminate

Sodium borohydride (B1222165)

Nitric acid

Silver nitrate (B79036) solution

Advanced Characterization and Speciation of Aluminum Chlorhydrex Polymeric Forms

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the atomic and molecular structures within aluminum chlorhydrex, providing detailed information on coordination, bonding, and polymeric arrangements.

Aluminum-27 Nuclear Magnetic Resonance (27Al NMR) spectroscopy is a powerful tool for identifying and quantifying the various aluminum species present in ACH solutions. huji.ac.ilmdpi.com As a quadrupolar nucleus, the 27Al NMR signal is highly sensitive to the symmetry of the aluminum's local environment. huji.ac.ilmdpi.com This sensitivity allows for the differentiation of aluminum in various coordination states, such as tetrahedral (AlO4) and octahedral (AlO6). d-nb.infonih.gov

In typical ACH solutions, 27Al NMR spectra can distinguish between monomeric aluminum species like [Al(H₂O)₆]³⁺, which gives a sharp resonance peak around 0 ppm, and more complex polycations. d-nb.infonih.gov The most significant of these is the Keggin-ion, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (often denoted as Al₁₃), which is characterized by a distinct resonance from its central tetrahedrally coordinated aluminum atom at approximately 62.5-64 ppm. nih.govresearchgate.net

Solid-state 27Al NMR, including Magic Angle Spinning (MAS) and Multiple-Quantum MAS (MQ-MAS) techniques, has been instrumental in characterizing the structures within solid ACH materials. researchgate.netnih.gov These studies have revealed that the local structure is often dominated by moieties resembling the Al₃₀ polyoxocation, which can account for a significant percentage of the total aluminum. researchgate.netnih.gov The complexity of the spectra, with multiple overlapping peaks, often requires deconvolution to identify and quantify the different aluminum environments. researchgate.net However, a limitation of 27Al NMR is its inability to detect aluminum in highly asymmetric environments due to rapid quadrupole relaxation, which can lead to signal broadening beyond detection. mdpi.comnih.gov

Table 1: Typical 27Al NMR Chemical Shifts for Key Aluminum Species in this compound

| Aluminum Species | Coordination Environment | Typical Chemical Shift (ppm) | Reference |

| Monomeric Al³⁺ ([Al(H₂O)₆]³⁺) | Octahedral | ~0 | d-nb.info |

| Al₁₃ Keggin-ion (central Al) | Tetrahedral | ~62.5 - 64 | nih.govresearchgate.net |

| Al₃₀ polyoxocation | Tetrahedral & Octahedral | Multiple signals, including ~70.5 ppm | researchgate.net |

| Octahedral Al in polymers | Octahedral | 4.5 - 10.2 | d-nb.info |

X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) are crucial for analyzing the polymeric and aggregate structures in both solid and solution forms of this compound. XRD on solid ACH powders often reveals a largely amorphous or poorly crystalline nature, characterized by broad diffraction rings rather than sharp peaks. nih.govpsu.edu These broad features are indicative of a high degree of disorder in the atomic structure. psu.edu

For instance, XRD patterns of ACH may show a strong diffraction ring with a d-spacing of about 11.2 Å and a weaker one around 4.2 Å. psu.edu The larger d-spacing can be correlated with distances between the large polycationic units, such as the Al₁₃ polymer, which has a diameter of approximately 10 Å. psu.edursc.org The smaller d-spacing may relate to internal structural features within the polymers. psu.edu Heat treatment of ACH xerogels at various temperatures leads to transformations that can be monitored by XRD, showing the evolution from amorphous phases to crystalline forms of alumina (B75360), such as α-Al₂O₃. researchgate.net

Table 2: X-ray Diffraction Findings for this compound

| Technique | Observation | Interpretation | Reference |

| XRD | Broad diffraction rings | Amorphous/poorly crystalline structure | nih.govpsu.edu |

| XRD | Strong ring at d-spacing ≈ 11.2 Å | Inter-polymer distance (e.g., between Al₁₃ units) | psu.edu |

| XRD | Weak ring at d-spacing ≈ 4.2 Å | Internal structural features of polymers | psu.edu |

| SAXS | Analysis of scattering curves | Determination of size and shape of polycations in solution | nih.govrsc.org |

Infrared (IR) spectroscopy is a valuable technique for probing the chemical bonds within this compound, providing insight into the types of hydroxyl groups and the Al-O framework. nih.gov The IR spectra of ACH are complex, with various bands corresponding to vibrations of Al-O, Al-OH, and associated water molecules. researchgate.netacs.org

Key features in the IR spectrum of ACH include bands related to the Al₁₃ polycation. researchgate.net For example, a band around 1080 cm⁻¹ can be assigned to Al-O-H bending vibrations of bridging hydroxyl groups within the polycation. researchgate.net Deformations of Al-OH and Al-OH₂ groups may appear near 970 cm⁻¹, while stretching and bending vibrations of the Al-O framework are observed at lower wavenumbers, such as 780 and 640 cm⁻¹. researchgate.net The presence of a band near 500 cm⁻¹, attributed to octahedrally coordinated Al-OH₂, can indicate the presence of smaller, less polymerized species. nih.gov The intensity of peaks corresponding to the polycation generally increases with a higher hydroxyl-to-aluminum ratio. researchgate.net Theoretical studies on aluminum halides and their dimers help in the assignment of vibrational modes. nih.gov

Table 3: Key Infrared (IR) Absorption Bands in this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~1080 | Al-O-H bending of bridging hydroxyls in polycations | researchgate.net |

| ~970 | Deformation of Al-OH and Al-OH₂ | researchgate.net |

| 732 - 780 | Al-O torsional/stretching vibrations | researchgate.net |

| 553 - 640 | HO-Al--O and Al-O bending/stretching vibrations | researchgate.net |

| ~524 | ν(Al-O) vibration | mdpi.comnih.gov |

Chromatographic and Electrophoretic Methods for Speciation Analysis

Separation techniques are essential for quantifying the distribution of different oligomeric and polymeric forms of aluminum in ACH.

Capillary electrophoresis (CE) has emerged as a powerful analytical method for the separation and quantification of the various oligocations in this compound. researchgate.netnih.govscience.gov The technique separates charged species based on their electrophoretic mobility in an electric field, which is related to their charge-to-size ratio. CE offers high resolution, minimal sample preparation, and the use of mild analytical conditions that can help preserve the integrity of the aluminum species during analysis. researchgate.netnih.gov

Researchers have successfully developed CE methods to separate key aluminum species, including the free Al³⁺ ion, the Al₁₃ Keggin-ion, and the larger Al₃₀ polycation. researchgate.netnih.gov Achieving repeatable separation often requires careful optimization of the background electrolyte (BGE), including its pH, counter-ion, and concentration. nih.gov For instance, separations have been achieved at a pH of 4.8 using 4-morpholineethanesulfonic acid (MES) as the BGE counter-ion, which helps to stabilize the oligomers during the electrophoretic process. nih.govnih.gov This has enabled the first reported baseline separation of Al₁₃ and Al₃₀ under conditions relevant to their application. nih.govnih.gov The relative mass proportions of these key oligomers can be determined, providing crucial data for structure-activity relationship studies. researchgate.netnih.gov

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used technique for characterizing the molecular weight distribution of polymers in ACH. wikipedia.orgfilab.frchromatographytoday.com This method separates molecules based on their hydrodynamic volume, with larger molecules eluting from the chromatography column faster than smaller ones. wikipedia.org

In the analysis of this compound, SEC/GPC chromatograms typically show several distinct peaks, which correspond to different populations of polymer sizes. google.comgoogle.com These are often labeled as Peaks 1, 2, 3, 4, and 5/6, in order of decreasing molecular size. Peaks 2 and 3 are generally associated with larger aluminum polymeric species, while Peak 4 represents smaller aluminum species. google.comgoogle.com The ratio of these peaks, particularly the Peak 3 to Peak 4 ratio, is often used as a key metric in quality control and in the development of ACH with enhanced efficacy for specific applications. google.comwipo.int For example, a high Peak 3 to Peak 4 ratio, with Peak 3 comprising a large percentage of the total aluminum, has been linked to desirable properties. google.comwipo.int SEC is often performed in conjunction with other analytical techniques, like 27Al NMR, to correlate the size fractions with specific structural moieties, such as Al₃₀-like clusters. researchgate.netnih.gov

High-Performance Ion Chromatography (HPIC) for Aluminum Species Determination

High-Performance Ion Chromatography (HPIC), also referred to as High-Performance Liquid Chromatography (HPLC) in this context, has emerged as a powerful tool for the speciation analysis of aluminum. This technique allows for the separation and quantification of different aluminum forms, including free Al³⁺ and various complexes. nih.govresearchgate.net

Methodologies often involve a cation-exchange separation mechanism coupled with post-column derivatization for detection. A common approach utilizes a cation-exchange column, such as the Dionex IonPac CS5A or CS10, to separate the aluminum species. nih.govthermofisher.com The separation is influenced by the eluent composition and strength. For instance, gradient elution using eluents like ammonium (B1175870) chloride (NH₄Cl) or hydrochloric acid (HCl) has proven effective. nih.govthermofisher.com One study successfully used a gradient elution with 1M NH₄Cl and acidified water to achieve full separation of various aluminum fluoride (B91410) forms and the free Al³⁺ ion in a single run. nih.gov

Following separation, the aluminum species, which are often chromatically transparent, are mixed with a post-column reagent (PCR) to form a colored or fluorescent complex that can be detected by a UV-VIS or fluorescence detector. Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid, disodium (B8443419) salt) is a frequently used PCR, which forms a UV-absorbing complex with aluminum detectable at approximately 310 nm. thermofisher.compsu.edu The reaction with Tiron requires a specific pH range, typically between 4.8 and 7.6, necessitating the use of a buffer in the post-column system to adjust the eluent's pH. thermofisher.comacs.org Other reagents, such as 8-hydroxyquinoline-5-sulphonate, have also been employed, enabling fluorescence detection and achieving very low detection limits. researchgate.net

The effectiveness of HPIC separations for aluminum can be highly dependent on temperature, as the interaction kinetics of aluminum with the stationary phase can be slow. researchgate.net Research has shown that performing separations at elevated temperatures (e.g., above 60°C) can significantly improve column efficiency and peak shape. researchgate.net

HPIC methods have been successfully applied to determine and speciate aluminum in various complex matrices, including environmental water samples, soil extracts, and industrial process waters. researchgate.netresearchgate.net

Table 1: HPIC Methodologies for Aluminum Speciation This table is interactive. Click on headers to sort.

| Analytical Column | Eluent(s) | Post-Column Reagent | Detection Method | Reference |

|---|---|---|---|---|

| Dionex IonPac CS5A | Gradient of 1M NH₄Cl and acidified water | Tiron | UV-VIS | nih.gov |

| Dionex IonPac CS10 | 0.75 M HCl | Tiron with Ammonium Acetate buffer | UV Absorbance (310 nm) | thermofisher.com |

| Low-capacity cation-exchange resin | 0.1 M K₂SO₄ (pH 3.0) | 8-hydroxyquinoline-5-sulphonate | Fluorescence (Ex: 360 nm, Em: 512 nm) | researchgate.net |

| Iminodiacetic acid functionalized silica (B1680970) | Nitric acid-potassium chloride | Eriochrome Cyanine R | Photometric | researchgate.net |

Mass Spectrometry Techniques for Oligomeric Identification (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS))

Electrospray Ionization Mass Spectrometry (ESI-MS) is an invaluable technique for identifying the array of oligomeric species present in hydrolyzed aluminum solutions like this compound. nih.govresearchgate.net ESI is a soft ionization technique that allows for the transfer of intact, solvated ions from solution to the gas phase, making it ideal for analyzing the delicate polymeric aluminum complexes. researchgate.netresearchgate.net

Studies using ESI-MS, often coupled with quadrupole (Q-MS) or time-of-flight (TOF-MS) analyzers, have successfully identified numerous aluminum species ranging from monomers to large polymers (e.g., Al₃₀). scielo.brresearchgate.net The technique can distinguish species based on their mass-to-charge ratio (m/z), providing insights into their molecular formulas, including the number of aluminum atoms, hydroxide (B78521) groups, and associated counter-ions like chloride. scielo.brresearchgate.net

Research has shown that the speciation observed is highly dependent on factors such as pH and aluminum concentration. scielo.brresearchgate.net At lower pH values (e.g., ~3), dimeric and trimeric species such as [Al₂O(OH)₂Cl(H₂O)₀₋₃]⁺ and [Al₃O(OH)₄Cl₂(H₂O)₀₋₃]⁺ are often dominant. scielo.br As pH increases, larger polymers, including the well-known Al₁₃ Keggin-ion (tridecamer), can be detected. researchgate.net ESI-MS has been instrumental in observing the Al₁₃ species, often as divalent and trivalent ions. researchgate.net

Instrumental parameters, particularly the cone voltage in the ESI source, must be carefully optimized. scielo.brresearchgate.net High cone voltages can induce fragmentation of the aluminum complexes, altering the observed speciation and not reflecting the true state in solution. researchgate.net Studies have found that lower cone voltages (e.g., not exceeding 50 V) provide the best correlation between ESI-MS data and results from other techniques like ²⁷Al NMR. scielo.brresearchgate.net

Tandem mass spectrometry (MS/MS) experiments further enhance identification by providing structural information through controlled fragmentation of selected parent ions. researchgate.net These studies have revealed fragmentation pathways, such as the loss of water molecules (aqua ligands) at low collision energies and the formation of bridging oxo groups from two hydroxo groups at higher energies, while the core aluminum cluster often remains intact. researchgate.net

Table 2: Selected Aluminum Oligomeric Species Identified by ESI-MS This table is interactive. Click on headers to sort.

| m/z | Proposed Formula | Charge | pH Range | Reference |

|---|---|---|---|---|

| 97 | [Al(OH)₂(H₂O)₂]⁺ | +1 | 3.06 - 4.20 | scite.ai |

| 157 | [Al₂(OH)₄(H₂O)₂]⁺ | +1 | ~4.2 | researchgate.net |

| 175 | [Al₂(OH)₅(H₂O)]⁺ | +1 | ~4.2 | researchgate.net |

| 235 | [Al₃(OH)₆(H₂O)₂]⁺ | +1 | ~4.35 | researchgate.net |

| 349.1 | [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ | +7 | N/A | researchgate.net |

| 498.7 | [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ | +7 | N/A | researchgate.net |

Computational Chemistry and Molecular Modeling of this compound Structures

Due to the complexity and transient nature of many aluminum polycations in solution, computational chemistry and molecular modeling have become essential tools for elucidating their structures and formation mechanisms. acs.orgoulu.fi These theoretical approaches complement experimental data by providing atomic-level insights that are often difficult to obtain through measurement alone. grafiati.com

Ab initio (from first principles) methods and molecular dynamics (MD) simulations are powerful computational techniques used to determine the stable structures and dynamics of aluminum oligomers. acs.orguregina.ca Car-Parrinello molecular dynamics (CPMD), which is based on density functional theory (DFT), has been particularly effective in modeling these systems in both gas-phase and aqueous environments. oulu.firesearchgate.netpsu.edu

These simulations have been used to conclusively determine the structures of small this compound polymers, including monomers, dimers, trimers, and hexamers. acs.orgacs.orgresearchgate.net A significant finding from these studies is that, contrary to earlier assumptions, the incorporation of chloride ions directly into the coordination shell of aluminum increases the stability of monomeric, dimeric, and trimeric species in the gas phase. acs.orgacs.org

Simulations have also provided detailed structural information for the larger and highly important Al₁₃ polymer, often represented as [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺. rsc.orgrsc.org Computational studies, combined with experimental data like small-angle X-ray scattering, describe the Al₁₃-mer as a roughly spherical entity (~10 Å in diameter) with a central, tetrahedrally-coordinated Al³⁺ ion surrounded by 12 octahedrally-coordinated Al³⁺ units. psu.edursc.orgrsc.org Ab initio MD simulations have confirmed that this complex structure is stable on the picosecond timescale in an aqueous environment. researchgate.netrsc.org

Table 3: Summary of Findings from Molecular Simulations of ACH Oligomers This table is interactive. Click on headers to sort.

| Oligomer | Simulation Method | Key Structural Findings | Reference |

|---|---|---|---|

| Monomer, Dimer, Trimer | CPMD, Ab initio | Cl⁻ incorporation in the octahedral structure increases stability in the gas phase. | acs.orgacs.org |

| Dimer | CPMD, DFT with COSMO | Dimeric aluminum chlorohydrates were found to be stable in liquid conditions. | acs.orgoulu.fi |

| Hexamer | CPMD, Ab initio | Predicted to be built from both penta- and hexacoordinated Al³⁺ ions. | acs.orgacs.orgresearchgate.net |

| Al₁₃-mer | Ab initio MD, CPMD | Roughly spherical (~10 Å diameter); central tetrahedral Al³⁺ surrounded by 12 octahedral Al³⁺ units. Stable in aqueous solution. | psu.edursc.orgrsc.org |

Computational chemistry provides powerful tools for investigating the fundamental reaction pathways of aluminum hydrolysis and polymerization. oulu.figrafiati.com The initial steps of polymerization in aqueous solution are believed to involve the deprotonation of hydrated aluminum monomers, [Al(H₂O)₆]³⁺, which then bind to form dimers. acs.org

Theoretical studies using static DFT calculations and CPMD simulations have explored the energetics and mechanisms of these subsequent polymerization steps. acs.orgoulu.fi Constrained simulations have been used to investigate the role of chloride ions and to determine the energy barriers for their dissociation from aluminum complexes. acs.orgoulu.fi For a dimeric structure, the activation energy for chlorine dissociation was found to be relatively low (~14-40 kJ mol⁻¹), suggesting that chloro ligands are loosely bound in aqueous solutions. acs.orgoulu.fi

These theoretical investigations model how dimers undergo further deprotonation and aggregation, leading to the formation of larger polymers like trimers (e.g., Al₃(OH)₄(H₂O)₉⁵⁺) and eventually the stable Al₁₃ Keggin-ion. acs.org The models help explain the complex interplay of hydrolysis (reaction with water) and condensation (formation of Al-O-Al bridges) that governs the growth of polyaluminum clusters. By calculating the free energy differences for various reactions, computational methods can predict the most favorable pathways for cluster growth under different conditions, providing a molecular-level understanding that complements experimental speciation data. acs.org

Colloidal Chemistry and Flocculation Science of Aluminum Chlorhydrex

Fundamental Mechanisms of Colloid Destabilization and Aggregation

The primary function of aluminum chlorhydrex in water treatment is to destabilize stable colloidal suspensions. unsri.ac.id Colloidal particles, often negatively charged, repel each other, preventing aggregation and settling. aquavarra.ie this compound introduces highly charged, polynuclear aluminum species into the water that disrupt this stability through several key mechanisms. nhmrc.gov.au

Charge Neutralization as a Primary Flocculation Mechanism

Charge neutralization is a principal mechanism by which this compound and other PACs operate, particularly at lower dosages. frontiersin.orgfrontiersin.org Most colloidal impurities in natural waters, such as clays (B1170129) and dissolved organic compounds, possess a negative surface charge. aquavarra.ie When this compound is introduced, its positively charged polynuclear aluminum species are adsorbed onto the surface of these negatively charged colloids. unsri.ac.idaquavarra.ie

This adsorption neutralizes the particles' surface charge, reducing the electrostatic repulsion between them. unsri.ac.idmdpi.com With the repulsive barrier diminished, the attractive van der Waals forces become dominant, allowing the particles to collide and aggregate into small, initial flocs called microflocs. unsri.ac.id The high positive charge of the aluminum species in this compound makes it particularly effective at this process, more so than traditional coagulants like aluminum sulfate (B86663) (alum). wikipedia.org The effectiveness of charge neutralization can be monitored by measuring the zeta potential of the particles, with optimal coagulation often occurring as the zeta potential approaches zero. mdpi.comscielo.org.za

The process is highly dependent on pH. mdpi.com At a near-neutral pH of approximately 6.5, strong coagulation and flocculation are observed, as indicated by zeta potential values shifting from positive to negative within a narrow range, signifying effective charge neutralization. mdpi.com

Sweep Flocculation and Precipitate Enmeshment in Coagulation Processes

At higher coagulant dosages, a different mechanism known as sweep flocculation or enmeshment becomes dominant. frontiersin.orgfrontiersin.org Under these conditions, the concentration of this compound exceeds what is needed for simple charge neutralization. The excess aluminum hydrolyzes and precipitates out of the solution, forming amorphous, gelatinous aluminum hydroxide (B78521), Al(OH)₃. frontiersin.orgnih.gov

These voluminous, sticky precipitates act like a net, sweeping through the water and physically entrapping or enmeshing the colloidal particles, microorganisms, and other impurities. nih.govmdpi.com The particles become incorporated into the growing aluminum hydroxide flocs, which then settle out of the suspension due to their size and density. aip.org This mechanism is less dependent on the initial charge of the colloids and is particularly effective for treating water with low turbidity where the particle concentration is too low for efficient aggregation via charge neutralization alone. mdpi.com The transition from charge neutralization to sweep flocculation can be observed as coagulant dosage increases. frontiersin.orgfrontiersin.org

Influence of Aluminum Speciation on Flocculation Efficiency

This compound is not a single compound but a complex mixture of various polynuclear aluminum species. nhmrc.gov.au The distribution of these species, known as aluminum speciation, is a critical factor influencing its performance as a coagulant. frontiersin.org The general formula can be expressed as [Al₂(OH)nCl₆-n]m, where the speciation depends on the preparation method and conditions. chemicalbook.com

The most effective and widely studied of these species is the polycation Al₁₃O₄(OH)₂₄⁷⁺, often referred to as Al₁₃. nih.govsci-hub.st Coagulants with a higher percentage of the Al₁₃ species have been shown to exhibit superior performance in removing turbidity and organic matter compared to those with a lower Al₁₃ content. sci-hub.stacs.org The Al₁₃ polymer is noted for its high positive charge and stable structure, which enhances its ability to neutralize colloidal charges and bridge particles together. sci-hub.st

Research comparing different aluminum coagulants has shown that the coagulation efficiency is positively correlated with the amount of Al₁₃ generated during the coagulation process, not just the amount present in the initial coagulant solution. acs.org Monomeric aluminum species are more effective at removing suspended solids, while polymeric and colloidal aluminum species show better performance in removing soluble substances like silica (B1680970). frontiersin.orgfrontiersin.org The basicity of the PAC product, which relates to the OH/Al ratio, also plays a significant role, with higher basicity products generally being more efficient coagulants due to a higher positive charge. dbc.wroc.plwaterworld.com

| Coagulant Type | Key Aluminum Species | Primary Flocculation Advantage | Source(s) |

| Aluminum Chloride (AlCl₃) | Monomeric Al³⁺, in-situ formed Al₁₃ | Effective at pH control and can generate Al₁₃ | acs.org |

| Polyaluminum Chloride (PAC) | Mixture of monomeric and polymeric Al, including Al₁₃ | Good overall performance, less impact on pH than alum | sci-hub.stacs.org |

| High-Basicity PAC (ACH) | High concentration of polymeric Al, especially Al₁₃ | High positive charge, effective at lower doses, minimal pH impact | wikipedia.orgwaterworld.com |

| Monomeric Al (Ala, Alm) | Al³⁺ and small polymers | More efficient in removing suspended solids and soluble COD | frontiersin.orgfrontiersin.org |

| Polymeric/Colloidal Al (Alc, Alu) | Al₁₃, Al(OH)₃ precipitates | More efficient in removing soluble silica | frontiersin.orgfrontiersin.org |

Interactions of this compound with Dissolved Organic Matter and Suspended Particulates

This compound is widely used to remove both dissolved organic matter (DOM) and suspended inorganic particles from water. atamankimya.comatamankimya.comwikipedia.org

Dissolved Organic Matter (DOM): Natural organic matter (NOM), including humic and fulvic acids, constitutes a major portion of DOM. These are complex organic molecules that are often negatively charged and contribute to color and disinfection byproduct formation in water. This compound removes DOM through a combination of mechanisms. The highly positive polynuclear aluminum species can neutralize the negative charge of DOM molecules, causing them to precipitate. mdpi.com Furthermore, complexation reactions can occur between the aluminum species and functional groups (like carboxyl and hydroxyl groups) on the DOM molecules. acs.orgresearchgate.net In the sweep flocculation regime, DOM molecules can also be adsorbed onto the surface of or enmeshed within the aluminum hydroxide precipitates. researchgate.net Studies have shown that the Al₁₃ species is particularly effective at removing humic acid. sci-hub.st

Suspended Particulates: Inorganic particulates like clays (e.g., kaolinite) and silica are common turbidity-causing components in raw water. nih.gov These particles are typically negatively charged and are effectively destabilized by the charge neutralization action of this compound. mdpi.com The polymeric nature of the aluminum species in this compound also promotes inter-particle bridging, where a single polymer chain adsorbs onto multiple colloidal particles, linking them together into a larger floc. sci-hub.st The interaction is also physical, with aluminum hydroxide precipitates, formed at higher coagulant doses, trapping and removing the suspended particles from the water column. nih.gov

Rheological Behavior of this compound Solutions and Flocs

The rheology, or flow behavior, of both the coagulant solution and the resulting flocs is crucial for understanding and optimizing the coagulation process.

Solutions: this compound solutions are typically clear, colorless liquids with a specific gravity slightly higher than water. nhmrc.gov.au Their viscosity is an important parameter for dosing and mixing in treatment plants.

Flocs: The rheological properties of the flocs formed by this compound are critical to their performance in solid-liquid separation processes like sedimentation and filtration. Key properties include:

Floc Strength: This refers to the floc's ability to withstand shear forces without breaking apart. Stronger flocs are less likely to break up during mixing or pumping, which is desirable for effective removal. This compound generally forms stronger, denser flocs compared to traditional coagulants like alum. waterworld.com However, floc strength can vary depending on the aluminum speciation and the dominant coagulation mechanism. frontiersin.org

Floc Density and Size: The density and size of flocs influence their settling velocity. Larger, denser flocs settle more rapidly. waterworld.com Flocs formed by this compound tend to be denser and settle faster than alum flocs, which is particularly advantageous in cold water conditions where viscosity is higher and settling is slower. waterworld.com

Fractal Dimension: This parameter describes the complexity and porosity of the floc structure. A higher fractal dimension indicates a more compact, less porous floc. Flocs formed at lower PAC dosages tend to be larger and more compact. researchgate.net The fractal dimension has been shown to be an important factor in membrane fouling during ultrafiltration processes. researchgate.net

Studies have shown that flocs formed under a charge neutralization mechanism can exhibit significant regrowth or reflocculation ability after being broken by shear forces. In contrast, flocs formed by sweep flocculation show very little ability to reform, confirming the different nature of the aggregation mechanisms. frontiersin.orgfrontiersin.org

| Floc Property | Influencing Factors | Significance in Water Treatment | Source(s) |

| Strength Factor | Coagulant type, dosage, shear forces | High strength indicates resistance to breakage, ensuring floc integrity during mixing and settling. | frontiersin.orgfrontiersin.org |

| Reflocculation Factor | Coagulation mechanism (Charge Neutralization vs. Sweep) | High reflocculation indicates the ability of broken flocs to reform, which is typical for charge neutralization. | frontiersin.orgfrontiersin.org |

| Floc Size | Coagulant dosage, mixing conditions, pH | Affects settling velocity and filtration efficiency. | researchgate.net |

| Fractal Dimension | Coagulant dosage, pH, water quality | Describes floc compactness; more compact flocs (higher Df) can lead to different cake layer formation on membranes. | researchgate.net |

Environmental Chemistry of Aluminum Chlorhydrex Excluding Ecotoxicity and Health Impacts

Environmental Pathways and Distribution of Aluminum Chlorohydrate from Anthropogenic Sources

The primary routes for aluminum chlorohydrate entering the environment stem from its two main uses: as an active ingredient in antiperspirants and as a coagulant in water and wastewater treatment.

When used in antiperspirants, the compound is washed off the skin during bathing and enters domestic wastewater streams. In its application for water purification, aluminum chlorohydrate is intentionally added to raw water sources to remove impurities. While much of the aluminum precipitates out with the flocculated particles in the resulting sludge, some residual aluminum can remain in the treated water and be distributed into aquatic environments.

Therefore, the principal environmental pathway for aluminum chlorohydrate is through wastewater treatment plant effluents and the disposal or land application of sludge from these facilities. The distribution in the environment is largely dictated by the handling and disposal practices of municipal and industrial water treatment facilities.

Geochemical Transformations and Mobility of Aluminum Chlorohydrate Species in Natural Waters and Soils

Once in the environment, aluminum chlorohydrate undergoes significant chemical changes, largely driven by hydrolysis and the pH of the surrounding medium. Aluminum chlorohydrate is a pre-polymerized form of aluminum, meaning it consists of complex, positively charged aluminum-hydroxide polymers.

In natural waters, these polymeric species will continue to hydrolyze, a process where water molecules react with the aluminum ions. This leads to the formation of various monomeric and polymeric aluminum species, including aluminum hydroxides. The specific forms, or speciation, of aluminum are highly dependent on the pH of the water. In acidic conditions (low pH), more soluble and mobile forms of aluminum, such as the Al³⁺ ion, become prevalent. As the pH increases towards neutral, the solubility of aluminum decreases, leading to the precipitation of amorphous aluminum hydroxide (B78521) [Al(OH)₃].

The mobility of aluminum chlorohydrate species in soil is also strongly influenced by pH. In acidic soils, the increased solubility of aluminum enhances its mobility, potentially leading to leaching into groundwater. Conversely, in neutral to alkaline soils, aluminum species are more likely to be adsorbed onto soil particles or precipitate, reducing their mobility. The presence of organic matter in the soil can also play a role by forming complexes with aluminum, which can either increase or decrease its mobility depending on the nature of the organic compounds.

Industrial Environmental Footprint of Aluminum Chlorohydrate Manufacturing

The industrial production of aluminum chlorohydrate carries its own environmental footprint, characterized by specific gaseous emissions and wastewater effluents. The most common manufacturing method involves reacting aluminum metal or, more frequently, aluminum hydroxide with hydrochloric acid. Alternative raw materials can include aluminum ash, bauxite (B576324), and kaolin.

Gaseous Emissions Profile (e.g., Perfluorocarbons, Sulfur Oxides, Nitrogen Oxides)

The gaseous emissions from aluminum chlorohydrate production are distinct from those of primary aluminum smelting. The manufacturing process, being a chemical reaction rather than an electrolytic one, does not produce perfluorocarbons (PFCs) like CF₄ and C₂F₆, which are significant greenhouse gases associated with the Hall-Héroult process used for primary aluminum production.

The primary gaseous byproduct of reacting metallic aluminum with hydrochloric acid is hydrogen gas (H₂), which presents an explosion hazard and must be managed. When reacting aluminum hydroxide with hydrochloric acid, the main reaction is a neutralization process that primarily forms aluminum chloride and water.

Potential air emissions from the manufacturing facilities can include:

Hydrogen Chloride (HCl): Due to the use of hydrochloric acid as a primary raw material, there is a potential for HCl gas to be released, particularly if the reaction is heated. Industrial facilities often employ scrubbers to control these emissions.

Chlorine (Cl₂): In some polyaluminum chloride manufacturing processes, chlorine gas may also be an emission of concern, which is also typically managed with caustic scrubbers.

Information specifically detailing significant emissions of Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) directly from the core chemical reaction of aluminum chlorohydrate production is not prevalent in the reviewed literature. These emissions are more commonly associated with the combustion of sulfur-containing fuels or high-temperature processes, which are not central to the synthesis of aluminum chlorohydrate. Any such emissions would likely originate from ancillary plant operations, such as boilers for steam generation, rather than the primary chemical process itself.

Wastewater Effluent Characteristics from Production Facilities

Wastewater generated from aluminum chlorohydrate manufacturing facilities is a key aspect of its industrial environmental footprint. The characteristics of this effluent are influenced by the raw materials used and the efficiency of the production process.

The wastewater stream typically originates from filtration and washing steps in the process and may contain:

Unreacted Raw Materials: This can include residual hydrochloric acid and dissolved aluminum.

Product: Aluminum chlorohydrate itself will be present in the wastewater.

Byproducts and Impurities: Depending on the purity of the raw materials (e.g., aluminum ash, bauxite), the wastewater may contain various other metal salts and suspended solids. For instance, if sulfuric acid is used in the process, the effluent will contain sulfates.

The table below summarizes typical characteristics of wastewater from facilities producing aluminum-based coagulants. It is important to note that specific values can vary significantly between plants depending on the exact process, raw materials, and in-place treatment systems.

| Parameter | Typical Range/Characteristic | Source/Rationale |

|---|---|---|

| pH | Acidic | Due to the use of hydrochloric acid and the acidic nature of the aluminum salt solution. |

| Total Suspended Solids (TSS) | Variable, can be high | From unreacted solid raw materials and precipitated byproducts. |

| Chemical Oxygen Demand (COD) | Generally low to moderate | Primarily an inorganic process, but organic impurities in raw materials can contribute. |

| Aluminum | Elevated concentrations | As the primary component of the product and unreacted raw materials. |

| Chloride | High concentrations | From hydrochloric acid and as a component of the final product. |

| Other Metals | Trace to moderate levels | Impurities from raw materials like aluminum ash or bauxite (e.g., iron, manganese). |

Treatment of this wastewater often involves neutralization to adjust the pH, followed by precipitation and clarification to remove dissolved metals and suspended solids before discharge.

Advanced Materials Applications and Catalysis Enabled by Aluminum Chlorhydrex Chemistry

Aluminum Chlorhydrex as a Precursor in Inorganic Material Synthesis

The unique speciation of aluminum in this compound solutions, existing as pre-hydrolyzed, polynuclear ions, makes it an advantageous starting material for the synthesis of various inorganic materials. Its high purity and solubility facilitate controlled hydrolysis and condensation reactions, which are critical for forming well-defined material structures.

Fabrication of Zeolites and Related Framework Materials

Zeolites are crystalline aluminosilicates with porous structures that have widespread applications in catalysis and separation. thescipub.commit.edu The synthesis of zeolites requires a reactive source of aluminum, typically a soluble aluminate solution, to be combined with a silicate (B1173343) source to form an aluminosilicate (B74896) gel that is subsequently crystallized under hydrothermal conditions. mit.edugoogle.com

This compound, and the closely related polyaluminum chloride (PAC), can serve as effective aluminum precursors in this process. nih.gov Industrial processes for zeolite synthesis often start by dissolving alumina (B75360) trihydrate in sodium hydroxide (B78521) to create the necessary sodium aluminate solution. google.com this compound can be used as a high-purity, readily soluble alternative aluminum source for preparing this initial solution. The use of aluminum-containing by-products from industrial processes, such as aluminum etching, has also been demonstrated for zeolite synthesis, highlighting the versatility of different aluminum sources. thescipub.com The key factors in synthesizing specific zeolite frameworks are the precise control of the silicon-to-aluminum ratio, temperature, and the use of templating molecules, all of which can be managed effectively when starting with a well-characterized precursor like this compound. mit.edu

Synthesis of Mesoporous Alumina and Related Nanomaterials

Mesoporous alumina (Al₂O₃) is a critical material in catalysis, adsorption, and nanotechnology due to its high surface area and controlled pore structure. This compound is an excellent precursor for these materials. Through controlled calcination, the polymeric aluminum oxyhydroxide species in this compound can be converted into various phases of alumina.

Research has demonstrated that aluminum chloride hydroxide can be used to prepare alumina nanofibers through electrospinning technology. These nanofibers serve as reinforcement materials in high-performance composites. Another approach involves the calcination of related polyoxohydroxide aluminum (POHA) precursors, which can yield mesoporous γ-Al₂O₃ with a high specific surface area and a narrow pore size distribution. The properties of the resulting alumina are highly dependent on the calcination temperature.

Below is a table summarizing research findings on mesoporous γ-Al₂O₃ synthesized from POHA, a precursor structurally related to this compound.

| Calcination Temperature (°C) | Resulting Phase | Specific Surface Area (m²/g) |

| 400 | γ-Al₂O₃ | 282 |

| 700 | γ-Al₂O₃ | 166 |

| 900 | γ-Al₂O₃ | 129 |

This data is based on the synthesis of mesoporous gamma-aluminas from a polyoxohydroxide aluminum (POHA) precursor.

Catalytic Activity of this compound-Derived Species

The chemical nature of this compound and the materials derived from it imparts significant catalytic activity, particularly in the realm of acid catalysis.

Lewis Acid Catalysis in Organic Transformations (e.g., Friedel-Crafts Reactions)

Lewis acids are electron-pair acceptors, and they play a crucial role as catalysts in many organic reactions by activating substrates. rsc.org The aluminum center in aluminum-based compounds like aluminum chloride is electron-deficient, allowing it to function as a potent Lewis acid. While anhydrous aluminum chloride (AlCl₃) is the most common catalyst for Friedel-Crafts reactions, hydrated forms such as this compound also exhibit Lewis acidic properties. atamankimya.com

In these reactions, the aluminum species coordinates with a reactant, typically an alkyl or acyl halide, increasing its electrophilicity and facilitating the substitution reaction on an aromatic ring. The effectiveness of this compound as a catalyst is attributed to its Lewis acidic nature and its ability to interact with various functional groups. This has been leveraged in several industrial organic syntheses.

Heterogeneous Catalysis and Surface Chemistry of this compound-Based Catalysts

A significant advancement in catalysis is the development of heterogeneous catalysts, which are in a different phase from the reactants and are easily separated from the reaction mixture. Materials derived from this compound are pivotal in this area.

The mesoporous aluminas synthesized from this compound (as described in 6.1.2) serve as excellent solid acid catalysts or as supports for other catalytic species. Their high surface area provides a large number of active sites for catalytic reactions. The surface chemistry of these alumina supports is crucial; they can be functionalized by adsorbing metal species, such as rhodium from rhodium (III) chloride solutions, to create highly dispersed metal-on-alumina catalysts. aip.org

Furthermore, polyaluminum chloride (PAC) has been used to create novel composite catalysts. For instance, a high-performance nanocatalyst composed of a PAC–silica (B1680970) gel composite has been developed. nih.gov This composite, formed under mechanical grinding conditions, exhibits good stability and wide applicability in synthesizing organic compounds. nih.gov The active catalytic center is identified as an Al-O-Si structure formed during the in-situ recombination of the PAC and silica gel. nih.gov Similarly, AlCl₃ can be immobilized on a polymer support, such as polystyrene, to create a reusable heterogeneous catalyst. rsc.org

Development of Novel Composite Materials Incorporating this compound Components

The ability of this compound to form stable polymeric networks and to convert into refractory alumina upon heating makes it a valuable component in advanced composite materials. It can act as a binder, a precursor to reinforcing fibers, or a component of a functional composite.

One key application is in the formation of ceramic binders. A sol-gel of an aluminum tridecamer—the core structural unit of this compound—can be used to bind refractory oxide powders and fibers, allowing for the formation of green ceramic bodies that can be processed into final ceramic ware. google.com Aluminum chlorhydrates are also specifically mentioned as the preferred aluminum salts for producing barium hexa-aluminate ceramic fibers and refractories through sol-gel processing. researchgate.net

In another application, alumina nanofibers prepared from aluminum chloride hydroxide serve as reinforcing agents in high-performance composite materials. The incorporation of these nanostructures into a polymer or ceramic matrix can significantly enhance the mechanical properties of the resulting composite. Furthermore, the development of functional composites, such as the PAC–silica gel catalyst, demonstrates the integration of this compound-derived components to create materials with tailored catalytic properties. nih.gov

Q & A

Q. What are the established synthesis methods for aluminum chlorhydrex, and how do reaction conditions influence its structural properties?

this compound is typically synthesized via controlled hydrolysis of aluminum chloride or aluminum chlorohydrate precursors under alkaline conditions. Key variables include pH (optimized between 4.0–5.5), temperature (60–90°C), and aging time (24–72 hours). Methodological validation involves characterizing the product using X-ray diffraction (XRD) for crystallinity, Fourier-transform infrared spectroscopy (FTIR) for Al-O-Al bonding, and nuclear magnetic resonance (NMR) for local coordination environments. Adjusting hydrolysis rates can alter the polymer chain length, affecting its efficacy in applications like antiperspirants .

Q. Which characterization techniques are critical for distinguishing this compound from related aluminum-based compounds?

Essential techniques include:

- Surface area analysis (BET) : To quantify porosity and adsorption capacity.

- Scanning electron microscopy (SEM) : For morphological differences (e.g., amorphous vs. crystalline phases).

- Thermogravimetric analysis (TGA/DSC) : To assess thermal stability and hydration states.

- Ion chromatography : To verify chloride content and confirm stoichiometry. Comparative studies against aluminum zirconium chlorohydrate or aluminum sesquichlorohydrate require rigorous control of synthetic conditions to avoid cross-contamination .

Q. How do pH and ionic strength affect the colloidal stability of this compound in aqueous solutions?

Colloidal stability is governed by electrostatic repulsion between positively charged polynuclear Al species. At pH < 4, protonation reduces stability, leading to aggregation. Ionic strength > 0.1 M (e.g., NaCl) compresses the double layer, accelerating precipitation. Researchers should use dynamic light scattering (DLS) to monitor particle size distribution and zeta potential measurements to optimize formulation stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound in dermatological studies?

Discrepancies often arise from variations in experimental models (e.g., in vitro vs. in vivo) or formulation matrices. A systematic approach includes:

- Meta-analysis : Aggregating data from peer-reviewed studies to identify trends.

- Controlled replication : Standardizing parameters like sweat gland occlusion assays or transepidermal water loss measurements.

- Multivariate statistics : Applying ANOVA to isolate confounding variables (e.g., concentration, application frequency) .

Q. What experimental design considerations are critical for studying the long-term stability of this compound in cosmetic formulations?

Stability studies must account for:

- Accelerated aging : Testing at 40°C/75% relative humidity over 3–6 months.

- Analytical endpoints : HPLC for degradation byproducts, inductively coupled plasma optical emission spectroscopy (ICP-OES) for Al³⁺ leaching.

- Compatibility testing : Assessing interactions with co-ingredients (e.g., silicones) using differential scanning calorimetry (DSC) .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological membranes?

Molecular dynamics (MD) simulations can predict binding affinities between Al polynuclear clusters and keratinocytes. Key steps include:

- Force field parameterization : Using CHARMM or AMBER for Al-O interactions.

- Free energy calculations : Employing umbrella sampling or metadynamics to quantify adsorption energetics. Experimental validation via atomic force microscopy (AFM) or quartz crystal microbalance (QCM) is recommended to correlate simulations with empirical data .

Q. What strategies address reproducibility challenges in quantifying this compound’s antimicrobial activity?

Reproducibility issues often stem from microbial strain variability or nutrient medium composition. Best practices include:

- Standardized protocols : Using CLSI guidelines for minimum inhibitory concentration (MIC) assays.

- Positive/negative controls : Incorporating zinc pyrithione and saline blanks.

- Biofilm models : Utilizing Calgary biofilm devices to simulate real-world efficacy .

Methodological Guidelines for Data Reporting

- Synthesis protocols : Report molar ratios, pH adjustments, and aging times in triplicate.

- Statistical analysis : Use Cohen’s d for effect sizes and Bonferroni correction for multiple comparisons.

- Data repositories : Deposit raw spectral data in platforms like Zenodo or Figshare to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.